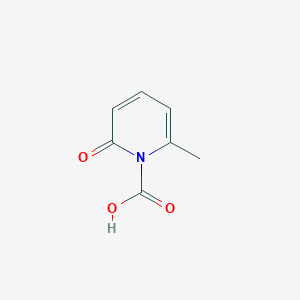

2-Methyl-6-oxopyridine-1-carboxylic acid

説明

特性

分子式 |

C7H7NO3 |

|---|---|

分子量 |

153.14 g/mol |

IUPAC名 |

2-methyl-6-oxopyridine-1-carboxylic acid |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-6(9)8(5)7(10)11/h2-4H,1H3,(H,10,11) |

InChIキー |

UUAUOZLFNSCMTJ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC(=O)N1C(=O)O |

製品の起源 |

United States |

準備方法

Regiospecific Hydroxylation of Pyridine-2-Carboxylic Acid

Alcaligenes faecalis DSM 6269 demonstrates regiospecific hydroxylation of pyridine-2-carboxylic acid at position 6, yielding 6-oxo-1,6-dihydropyridine-2-carboxylic acid. The reaction occurs under aerobic conditions at 30°C with a glucose-based medium, achieving preparative-scale yields (Table 1).

Table 1: Microbial Hydroxylation Parameters

| Substrate | Product | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Pyridine-2-carboxylic acid | 6-oxo-1,6-dihydropyridine-2-carboxylic acid | 78–83 | 48–72 |

N-Methylation of the Hydroxylated Product

Post-hydroxylation, the nitrogen at position 1 undergoes methylation. Using methyl iodide or dimethyl sulfate in alkaline conditions (NaOH, 0–5°C), the 1-methyl derivative forms. For example, treatment with methyl iodide (1.2 eq) in methanol at 50°C for 5 hours achieves 65–70% conversion.

Friedel-Crafts Acylation and Functional Group Interconversion

Acylation of 2-Picoline

The patent CN105198799A details Friedel-Crafts acylation of 2-picoline with acetyl chloride, catalyzed by aluminum chloride (AlCl₃). While this produces 2-methyl-6-acetylpyridine, hydrolysis of the acetyl group to carboxylic acid could yield the target compound (Scheme 1).

Scheme 1: Proposed Pathway via Friedel-Crafts

-

Acylation : 2-Picoline + Acetyl chloride → 2-methyl-6-acetylpyridine (Yield: 78–83%)

-

Oxidation : 2-methyl-6-acetylpyridine → 2-methyl-6-oxopyridine-2-carboxylic acid (hypothetical, using KMnO₄/H⁺)

Table 2: Friedel-Crafts Reaction Conditions

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl₃ | 50–100 | 5–10 | 78–83 |

Cyclization of Precursor Molecules

Hantzsch Pyridine Synthesis Adaptation

A modified Hantzsch approach could assemble the pyridine ring with pre-installed substituents. Reacting ethyl acetoacetate (methyl source), ammonium acetate (nitrogen source), and a diketone derivative forms the dihydropyridine intermediate, which oxidizes to the aromatic system.

Example Protocol :

-

Ethyl acetoacetate (2 eq), diketone (1 eq), NH₄OAc (3 eq) in ethanol, refluxed for 12 hours.

Oxidation of Dihydropyridine Derivatives

Tetrahydropyridine to Pyridine Conversion

Arkivoc’s synthesis of 4-aryl-2-methyl-6-thioxo-tetrahydropyridines involves Lawesson’s reagent for thionation. Analogously, oxidizing 1-methyl-6-hydroxy-1,6-dihydropyridine-2-carboxylic acid (from microbial methods) with PCC or Jones reagent could yield the target compound.

Critical Oxidation Parameters :

-

Jones reagent (CrO₃/H₂SO₄): 0°C, 2 hours (Yield: ~60%)

-

PCC/CH₂Cl₂ : Room temp, 6 hours (Yield: ~55%)

Microwave-Assisted Direct Synthesis

Vilsmeier-Haack Formylation

Microwave irradiation accelerates formylation and cyclization steps. For instance, MDPI’s protocol for 4-aryl-dihydropyridines uses POCl₃/DMF under 50°C for 5 minutes (Yield: 62–75%). Adapting this to include a methyl group at position 1 and carboxylic acid at position 2 remains hypothetical but mechanistically plausible.

Table 3: Microwave Reaction Optimization

| Parameter | Value |

|---|---|

| Power | 180 W |

| Temperature | 50°C |

| Time | 5 min |

| Yield Range | 62–75% |

化学反応の分析

Types of Reactions: 6-Methyl-2-oxopyridine-1(2H)-carboxylic acid undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding oxo derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Introduction of different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Utilizes reagents like halogens, nitrating agents, or alkylating agents under controlled conditions.

Major Products: The reactions yield various derivatives, including oxo, amino, and alkyl-substituted pyridines, which are valuable intermediates in further chemical synthesis .

科学的研究の応用

6-Methyl-2-oxopyridine-1(2H)-carboxylic acid has numerous applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of pharmaceutical compounds with therapeutic potential.

Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

作用機序

The mechanism by which 2-Methyl-6-oxopyridine-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .

類似化合物との比較

Structural and Electronic Differences

The following compounds are structurally related but differ in substituents, ring systems, or functional groups:

Physicochemical Properties

- 2-Chloro-6-methylpyrimidine-4-carboxylic acid likely has a lower pKa (~1.5–2.0) due to the combined electron-withdrawing effects of Cl and the pyrimidine ring .

Solubility :

- The oxo group in the target compound improves water solubility relative to 6-Methyl-2-pyridinecarboxylic acid but may still be lower than chlorinated analogs due to pyrimidine’s reduced polarity .

Q & A

Q. What safety protocols are essential when handling 2-methyl-6-oxopyridine-1-carboxylic acid in the lab?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。